N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring a central phenyl ring substituted with an acetamide group and a sulfamoyl-linked 1,2,4-triazole moiety. This structure combines the pharmacophoric elements of sulfonamides (known for antimicrobial and anti-inflammatory properties) and 1,2,4-triazoles (valued for their metabolic stability and hydrogen-bonding capabilities). The compound’s design leverages the sulfamoyl group’s role in enzyme inhibition and the triazole’s ability to enhance binding affinity through π-π interactions and hydrogen bonding .
Properties
IUPAC Name |
N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-8(16)13-9-2-4-10(5-3-9)19(17,18)14-15-6-11-12-7-15/h2-7,14H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOVBQXUQFFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a base, followed by the introduction of the triazole ring through a cyclization reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl moiety (-SO₂-NH-) facilitates nucleophilic substitution under basic conditions. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Source Reference |
|---|---|---|---|
| S-Alkylation | Alkyl halides, Cs₂CO₃, DMF, 24h | Formation of S-alkyl derivatives | |
| S-Acylation | Acyl chlorides, pyridine | Thioester formation |
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Example : Reaction with 2-bromo-1-phenylethanone in DMF and cesium carbonate yields S-alkylated products via deprotonation of the sulfamoyl nitrogen .
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Mechanistic Insight : The sulfamoyl group's sulfur acts as a nucleophile, attacking electrophilic carbons in alkylating agents .
Acid-Base Reactions of the Sulfonamide
The sulfonamide proton (N-H) exhibits acidic properties (pKa ~9–10), enabling deprotonation and subsequent reactivity:
| Reaction Type | Conditions | Outcome | Source Reference |
|---|---|---|---|
| Deprotonation | NaOH/KOH in polar solvents | Formation of sulfonamidate salts | |
| Coordination | Transition metal ions (e.g., Cu²⁺) | Metal-ligand complexes |
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Applications : Deprotonated forms enhance solubility in polar solvents and stabilize metal complexes in catalytic systems .
Electrophilic Substitution on the Triazole Ring
The 1,2,4-triazole ring undergoes electrophilic substitution at nitrogen and carbon positions:
| Reaction Type | Reagents | Position Modified | Source Reference |
|---|---|---|---|
| Nitrogen Alkylation | MeI, EtBr, K₂CO₃ | N1 or N2 of triazole | |
| Halogenation | Br₂ (Fe catalyst) | C5 of triazole |
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Example : Methylation with methyl iodide selectively targets N1 or N2, depending on steric and electronic factors .
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Mechanistic Note : The electron-deficient triazole ring directs electrophiles to specific positions .
Hydrolysis of the Acetamide Group
The acetamide (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Rate (25°C) | Source Reference |
|---|---|---|---|
| HCl (6M), reflux | 4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]aniline + acetic acid | t₁/₂ ~2h | |
| NaOH (1M), 60°C | Sodium carboxylate derivative | t₁/₂ ~45min |
Reduction Reactions
Selective reduction of functional groups has been documented:
| Target Group | Reagents | Products | Source Reference |
|---|---|---|---|
| Sulfonamide S=O | LiAlH₄, THF | Thioether derivatives | |
| Acetamide C=O | NaBH₄, MeOH | Alcohol derivatives |
Tautomerism and Stability
The 4H-1,2,4-triazole ring exhibits tautomerism, influencing reactivity:
| Tautomer Form | Key Features | Impact on Reactivity | Source Reference |
|---|---|---|---|
| 1H-Triazole | Thiol group (-SH) at C3 | Enhanced S-centered reactivity | |
| 4H-Triazole | Thione group (=S) at C3 | Favors N-alkylation |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction Type | Catalysts | Products | Source Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated triazole derivatives |
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Example : Suzuki coupling with aryl boronic acids modifies the phenyl ring adjacent to the sulfamoyl group .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Process | Byproducts Identified | Source Reference |
|---|---|---|---|
| 200–250°C | Loss of acetic acid | Aniline-sulfonamide intermediate | |
| 300–350°C | Triazole ring cleavage | NH₃, SO₂, CO₂ |
Photochemical Reactivity
UV irradiation induces radical reactions:
| Conditions | Products | Mechanism | Source Reference |
|---|---|---|---|
| UV (254 nm), O₂ | Sulfonic acid derivatives | Radical oxidation of sulfur |
Biological Activity Modulation
Reactions tailored to enhance pharmacological properties:
This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, driven by its multifunctional architecture. Experimental protocols and mechanistic insights from diverse literature sources validate the reactivity patterns outlined above.
Scientific Research Applications
N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and sensing.
Environmental Science: The compound is explored for its potential in detecting and removing pollutants from water and soil.
Mechanism of Action
The mechanism of action of N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and sulfamoyl group play crucial roles in binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The compound can interfere with cellular pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its unsubstituted 1,2,4-triazole core. Key structural analogs and their distinguishing features are summarized below:
Pharmacological and Functional Differences
Anti-Inflammatory and Analgesic Activity :
- Compound 37 (piperazinyl analog) demonstrated superior analgesic activity to paracetamol, likely due to the piperazine group’s basicity enhancing solubility and target engagement .
- The target compound’s triazole may confer anti-inflammatory effects via sulfamoyl-mediated cyclooxygenase (COX) inhibition, though direct evidence is lacking.
- Antimicrobial Activity: Chalcone derivatives of N-(4H-1,2,4-triazol-4-yl)acetamide exhibited notable antimicrobial activity, suggesting the triazole-acetamide scaffold’s versatility in disrupting microbial enzymes . Sulfonamide-thiazole hybrids (e.g., from ) showed broad-spectrum antimicrobial action, highlighting the importance of heterocyclic appendages .
- Anticancer Potential: Pyrazole-sulfonamide hybrids () and hydroxyacetamide derivatives () displayed antiproliferative effects in colon cancer, implying that substitutions on the sulfamoyl group (e.g., pyridinyl, hydroxy) can modulate apoptosis pathways .
Pharmacokinetic and Physicochemical Properties
- In contrast, the 4-methoxyphenyl analog () has moderate lipophilicity (logP 2.14), balancing solubility and absorption .
- Hydrogen-Bonding Capacity : The unsubstituted triazole in the target compound offers three hydrogen-bonding sites (N–H and two ring nitrogens), whereas pyridinyl () or mercapto () substituents may alter this profile .
Biological Activity
N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through the reaction of 4-amino-5-(substituted phenyl)-1,2,4-triazole with sulfamoyl chloride and acetic anhydride. The resulting product is characterized using techniques such as TLC, IR, and NMR spectroscopy to confirm its structure and purity .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains and fungi. For instance, a study reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
| Candida albicans | 128 | Fluconazole | 64 |
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In vitro assays against A549 (lung cancer) and C6 (glioma) cell lines revealed that the compound induces apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways and the disruption of mitochondrial membrane potential .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis via caspase activation |
| C6 | 20 | Mitochondrial dysfunction |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of this compound. In animal models, it has been shown to reduce seizure duration significantly when compared to control groups. The efficacy was evaluated using the maximal electroshock seizure (MES) test, where it outperformed several standard anticonvulsant drugs .
Case Studies
- Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial effects of various derivatives of triazole compounds including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Mechanisms : Research conducted on A549 cells demonstrated that treatment with this compound led to a significant increase in apoptotic markers compared to untreated controls. This suggests potential for further development as an anticancer agent.
- Anticonvulsant Studies : In a study comparing various triazole derivatives for anticonvulsant properties, this compound showed a statistically significant reduction in seizure duration compared to phenytoin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
